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Compound of Interest

Compound Name: AR-102

Cat. No.: B1192136

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of
ARV-102, an innovative oral PROTAC® (PROteolysis TArgeting Chimera) protein degrader
targeting Leucine-Rich Repeat Kinase 2 (LRRK2). ARV-102 is under development for the
treatment of neurodegenerative diseases, including Parkinson's disease. This document
summarizes available preclinical data, details the methodologies for key experiments, and
visualizes the core signaling pathway.

Executive Summary

ARV-102 is a first-in-class investigational therapeutic that leverages the body's own cellular
machinery to selectively target and eliminate the LRRK2 protein, which is genetically implicated
in the pathogenesis of Parkinson's disease. Preclinical studies in non-human primates have
demonstrated that ARV-102 is an orally bioavailable and brain-penetrant molecule that
effectively reduces LRRK2 protein levels in both the periphery and the central nervous system.
While specific quantitative pharmacokinetic parameters from preclinical models are not publicly
available, the qualitative data strongly support its potential as a therapeutic agent for
neurodegenerative disorders.

Pharmacokinetic Profile in Preclinical Models

Publicly available data on the preclinical pharmacokinetics of ARV-102 is primarily qualitative
and derived from studies in non-human primates. These studies were crucial in establishing the
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foundational profile of the molecule and supporting its advancement into clinical trials.
Key Findings from Non-Human Primate Studies:

o Oral Bioavailability: ARV-102 has been shown to be orally bioavailable in non-human
primates.

o Brain Penetrance: A critical characteristic for a neurodegenerative disease therapeutic, ARV-
102 has demonstrated the ability to cross the blood-brain barrier.

o Target Engagement in the CNS: Following oral administration, ARV-102 was shown to reach
deep-brain regions and lead to a significant reduction of LRRK2 protein levels.

o Efficacy: In these preclinical models, ARV-102 achieved a reduction of LRRK2 protein in the
brain by nearly 90%.

While detailed tabular data from these non-human primate studies are not available in the
public domain, the consistent reporting of these key features underscores the promising
preclinical profile of ARV-102.

For illustrative purposes, the following table presents the pharmacokinetic parameters of ARV-
102 observed in a Phase 1 study in healthy human volunteers, which was informed by the
preclinical findings.

Table 1: Pharmacokinetic Parameters of ARV-102 in Healthy Human Volunteers (Phase 1
Study)

Parameter Value

Median Time to Maximum Plasma

. 6 hours
Concentration (Tmax)
Median Terminal Half-Life (t%2) 73 hours
Accumulation Ratio at Steady State ~5-fold

Source: Data from a Phase 1, single-center, randomized, double-blind, placebo-controlled
study in healthy male participants.
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Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of ARV-102 are not publicly

available. However, based on standard practices for the preclinical assessment of PROTAC

molecules and information from related clinical trial designs, the following methodologies are

likely to have been employed.

General Preclinical Pharmacokinetic Study Design:

Animal Models: Non-human primates (e.g., cynomolgus monkeys) are a common and
relevant model for assessing the pharmacokinetics of drugs intended for human use,
particularly for CNS-targeting agents.

Dosing: ARV-102 was administered orally. Studies would typically involve single ascending
dose (SAD) and multiple ascending dose (MAD) cohorts to evaluate the pharmacokinetic
profile over a range of doses.

Sample Collection: Blood samples would be collected at various time points post-dosing to
determine the plasma concentration of ARV-102 over time. For a CNS-targeting drug like
ARV-102, cerebrospinal fluid (CSF) samples would also be collected to assess brain
penetration and target engagement.

Bioanalytical Methods: Quantification of ARV-102 in plasma and CSF would be performed
using sensitive and specific bioanalytical techniques, such as liquid chromatography-tandem
mass spectrometry (LC-MS/MS).

Pharmacodynamic Assessments: To confirm target engagement and the biological effect of
ARV-102, levels of the LRRK2 protein would be measured in relevant tissues and fluids,
such as peripheral blood mononuclear cells (PBMCs) and CSF, using methods like ELISA or
Western blotting.

Mechanism of Action: PROTAC-Mediated LRRK2
Degradation

ARV-102 functions as a PROTAC, a heterobifunctional molecule that induces the degradation

of a target protein. It consists of two active domains connected by a linker: one that binds to the
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target protein (LRRK2) and another that recruits an E3 ubiquitin ligase.
Signaling Pathway of ARV-102:

The mechanism of action involves the hijacking of the ubiquitin-proteasome system, the cell's
natural protein disposal machinery. The following steps outline this process:

o Ternary Complex Formation: ARV-102 first binds to both the LRRK2 protein and an E3
ubiquitin ligase, bringing them into close proximity to form a ternary complex.

 Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of
ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the LRRK2 protein. This
results in the "tagging" of LRRK2 with a polyubiquitin chain.

o Proteasomal Recognition and Degradation: The polyubiquitinated LRRK2 protein is then
recognized by the 26S proteasome.

o Degradation and Recycling: The proteasome unfolds and degrades the LRRK2 protein into
small peptides. The ubiquitin molecules and the ARV-102 molecule are then released and
can participate in further rounds of LRRK2 degradation.

This catalytic cycle allows a single molecule of ARV-102 to induce the degradation of multiple
LRRK2 protein molecules.
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Caption: ARV-102 Mechanism of Action.
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Conclusion

ARV-102 represents a promising therapeutic strategy for neurodegenerative diseases by
targeting LRRK2 for degradation. Preclinical studies in non-human primates have established
its oral bioavailability, brain penetrance, and potent on-target activity. While detailed
quantitative pharmacokinetic data from these preclinical models are not publicly available, the
collective evidence strongly supported the successful transition of ARV-102 into clinical
development. Further research and publication of preclinical data will provide a more complete
understanding of its pharmacokinetic and pharmacodynamic properties.

 To cite this document: BenchChem. [The Preclinical Pharmacokinetics of ARV-102: An In-
Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1192136#pharmacokinetics-of-ar-102-in-preclinical-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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